molecular formula C14H12O3 B15045313 2-(Prop-1-EN-2-YL)-2H,3H,7H-furo[3,2-G]chromen-7-one

2-(Prop-1-EN-2-YL)-2H,3H,7H-furo[3,2-G]chromen-7-one

Cat. No.: B15045313
M. Wt: 228.24 g/mol
InChI Key: VMWUHWZFDITAOL-NSHDSACASA-N
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Description

2-(Prop-1-EN-2-YL)-2H,3H,7H-furo[3,2-G]chromen-7-one is a chemical compound that belongs to the class of furanocoumarins. It has the chemical formula C₁₄H₁₂O₃ and is known for its unique structure, which includes a furan ring fused to a chromenone core. This compound is a group of stereoisomers and is found in certain plant species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-1-EN-2-YL)-2H,3H,7H-furo[3,2-G]chromen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of furan and chromenone derivatives, which undergo cyclization in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. This method often employs automated systems to control reaction parameters, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Prop-1-EN-2-YL)-2H,3H,7H-furo[3,2-G]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

2-(Prop-1-EN-2-YL)-2H,3H,7H-furo[3,2-G]chromen-7-one has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin disorders and other conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Prop-1-EN-2-YL)-2H,3H,7H-furo[3,2-G]chromen-7-one involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Prop-1-EN-2-YL)-2H,3H,7H-furo[3,2-G]chromen-7-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

(2S)-2-prop-1-en-2-yl-2,3-dihydrofuro[3,2-g]chromen-7-one

InChI

InChI=1S/C14H12O3/c1-8(2)11-6-10-5-9-3-4-14(15)17-12(9)7-13(10)16-11/h3-5,7,11H,1,6H2,2H3/t11-/m0/s1

InChI Key

VMWUHWZFDITAOL-NSHDSACASA-N

Isomeric SMILES

CC(=C)[C@@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3

Canonical SMILES

CC(=C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3

Origin of Product

United States

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